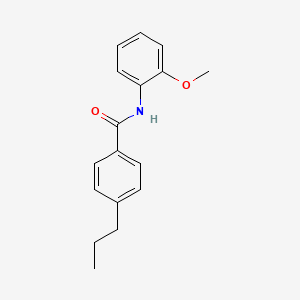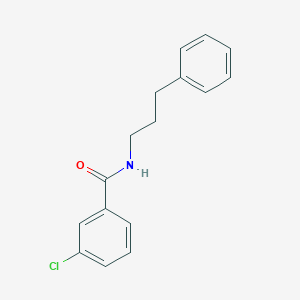
N-(2-methoxyphenyl)-4-propylbenzamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-propylbenzamide: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure with a propyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-propylbenzamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 2-methoxyaniline with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:
Batch or continuous flow reactors: These reactors ensure efficient mixing and temperature control.
Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-methoxyphenyl)-4-propylbenzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-methoxyphenyl)-4-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. It may serve as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also be employed in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-methoxyphenyl)-4-methylbenzamide
- N-(2-methoxyphenyl)-4-ethylbenzamide
- N-(2-methoxyphenyl)-4-butylbenzamide
Comparison: N-(2-methoxyphenyl)-4-propylbenzamide is unique due to its specific propyl substituent, which influences its chemical and biological properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interactions with biological targets and improving its pharmacokinetic profile.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-6-13-9-11-14(12-10-13)17(19)18-15-7-4-5-8-16(15)20-2/h4-5,7-12H,3,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPJXCYGANZIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [5-(5-bromo-2,4-diethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4805027.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-benzylacetamide](/img/structure/B4805032.png)
![9-[4-(trifluoromethoxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4805040.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4805048.png)
![N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4805053.png)
![3-benzyl-5-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4805057.png)
![(5E)-5-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4805061.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide](/img/structure/B4805069.png)

![1-[(4-fluorophenyl)sulfonyl]-4-{3-[4-(pentyloxy)phenyl]acryloyl}piperazine](/img/structure/B4805095.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3-ethoxyphenyl)quinoline](/img/structure/B4805099.png)
![ethyl N-[(2-methylcyclohexyl)carbamoyl]-beta-alaninate](/img/structure/B4805106.png)
![N-[5-ethyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4805123.png)
![2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B4805130.png)
